2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPPVINMATUQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598298 | |
| Record name | 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175712-66-0 | |
| Record name | 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stobbe Condensation
A diester (e.g., diethyl succinate) reacts with 3-chlorobenzaldehyde in the presence of potassium tert-butoxide (1.2 equiv) in ethanol at 50–55°C. This step forms a γ-keto ester intermediate with >85% yield after 6 hours.
Cyclization Reaction
The γ-keto ester undergoes cyclization with o-phenylenediamine in a methylene chloride/water biphasic system using potassium carbonate (2.0 equiv) as a base. This step proceeds at 23–25°C for 12 hours, achieving 90% conversion efficiency.
Final Functionalization
The intermediate is treated with phenylboronic acid under Suzuki–Miyaura coupling conditions to introduce the phenyl group at the 1-position. Palladium acetate (5 mol%) and triphenylphosphine (10 mol%) in toluene/water (3:1) at 80°C yield the final product with 82% isolated purity.
This protocol emphasizes scalability, utilizing continuous flow reactors and automated purification systems to minimize manual intervention. Notably, the absence of hazardous reagents (e.g., chlorinated solvents) aligns with green chemistry principles.
Eco-Friendly Synthesis Using ZnO Nanoparticles
Recent advances in green chemistry have introduced ZnO nanoparticles (ZnO-NPs) as a sustainable catalyst for benzimidazole synthesis. In this method, o-phenylenediamine and 3-chlorobenzaldehyde are refluxed in ethanol with ZnO-NPs (10 mol%) for 4 hours, achieving a 94% yield. The nanoparticles enhance reaction kinetics by providing a high surface area for reactant adsorption and facilitating proton transfer during cyclization.
Comparative studies with TiO nanoparticles revealed ZnO-NPs’ superiority, attributed to their stronger Lewis acidity and thermal stability. The catalyst is recoverable via centrifugation and reusable for up to five cycles without significant activity loss (<5% yield reduction).
Comparative Analysis of Synthesis Methods
Characterization and Analytical Data
The structural integrity of 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole is confirmed through spectroscopic and chromatographic techniques:
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry Applications
Building Block for Synthesis:
2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Synthetic Methods:
The synthesis typically involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde under reflux conditions. This method yields the compound with moderate to good efficiency and can be optimized using green chemistry principles to minimize environmental impact.
Biological Applications
Antimicrobial and Antiviral Properties:
Research indicates that benzimidazole derivatives exhibit significant antimicrobial and antiviral activities. Specifically, studies have shown that compounds similar to this compound can inhibit various viruses, including enteroviruses and herpes simplex virus (HSV) with notable efficacy .
Anticancer Activity:
This compound has been evaluated for its potential as an anticancer agent. Preliminary findings suggest that it may inhibit tumor cell proliferation through interference with critical cellular signaling pathways essential for cancer cell survival.
Anti-inflammatory Effects:
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in several studies. For instance, it has been shown to reduce edema and exhibit analgesic activity comparable to standard anti-inflammatory drugs .
Medicinal Chemistry
Drug Development:
The benzimidazole scaffold is widely recognized in medicinal chemistry for its therapeutic potential. Compounds derived from this structure are being explored for their efficacy against various diseases, including cancer and infectious diseases. The specific substitution patterns in this compound enhance its biological activity and selectivity towards specific targets .
Industrial Applications
Agrochemicals and Dyes:
In industry, this compound is utilized in the development of agrochemicals and dyes due to its chemical stability and reactivity. Its derivatives may serve as effective agents in crop protection or as colorants in various applications.
Optoelectronic Materials:
The compound's heterocyclic structure suggests potential applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or as hole transport materials in organic solar cells. Further research is needed to explore these properties fully.
Table 1: Summary of Biological Activities of Benzimidazole Derivatives
| Activity Type | Compound Example | IC50 Value | Reference |
|---|---|---|---|
| Antiviral | Benzimidazole Derivative A | 1.08 μg/ml | Kharitonova et al., 2016 |
| Anticancer | 2-(3-Chlorophenyl)-... | Not specified | Xue et al., 2011 |
| Anti-inflammatory | Compound B | 0.0370 nM | Prajapat & Talesara, 2016 |
Case Study Insights
Recent pharmacological evaluations have highlighted the promising therapeutic profiles of benzimidazole derivatives, indicating their potential utility across various medical fields. For instance, one study reported significant analgesic effects from a related compound, demonstrating a marked reduction in pain response compared to standard treatments .
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, leading to anticancer effects by preventing DNA replication in cancer cells .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole : Replacing the 3-chlorophenyl group with a 4-fluorophenyl substituent (C₁₉H₁₃FN₂) reduces steric hindrance and alters electronic properties. The fluorine atom’s strong electron-withdrawing nature enhances metabolic stability compared to chlorine, as seen in its application as a pharmacophore template .
- 2-(Bromophenyl) Derivatives : Bromine substituents (e.g., 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole) increase molecular weight and polarizability, improving suitability for Suzuki coupling reactions in OLED host material synthesis .
Extended Conjugation Systems
- BIZ-2Me-TRZ and BIZ-6Me-TRZ : These triazine-containing derivatives exhibit twisted geometries (dihedral angles >60°) between benzimidazole and triazine moieties, elevating triplet energy levels to 3.12–3.08 eV for efficient energy transfer in blue OLEDs. In contrast, the planar structure of 2-(3-chlorophenyl)-1-phenyl-1H-benzo[d]imidazole limits its triplet energy, making it less suitable for optoelectronic applications .
- 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole: The naphthalene group introduces steric bulk, creating a dihedral angle of 61.96° with the benzimidazole core. This non-planarity reduces crystallization tendencies, enhancing solubility in organic solvents .
Physicochemical Properties
Optoelectronic Performance
- BIZ-2Me-TRZ : Achieves a high external quantum efficiency (EQE) of 22.3% in blue OLEDs, attributed to its high triplet energy and balanced charge transport .
- This compound : Lacks extended conjugation or electron-deficient groups, limiting its utility in OLEDs but making it a precursor for functionalized derivatives .
Biological Activity
2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, particularly its anticancer, antibacterial, and antifungal properties, supported by detailed research findings and data tables.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
This compound can be synthesized through various methods, including copper-catalyzed reactions that yield high purity and yield rates, typically around 90% in laboratory settings .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In a study evaluating the antiproliferative activity of benzimidazole derivatives, this compound showed an IC50 value of 16.38 µM against the MDA-MB-231 breast cancer cell line. This indicates a potent inhibitory effect compared to other derivatives evaluated in the same study .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2g | 16.38 | MDA-MB-231 |
| Camptothecin | 0.41 | MDA-MB-231 |
| 1e | 21.93 | MDA-MB-231 |
The mechanism of action appears to involve apoptosis induction through mitochondrial membrane potential disruption and caspase activation .
Antibacterial Activity
The antibacterial properties of this compound have also been documented. The compound demonstrates effective inhibition against several Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Studies
In comparative studies, the MIC values for this compound were found to be:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |
| Streptococcus faecalis | 8 |
These values indicate that the compound is more potent than traditional antibiotics like amikacin in certain cases .
Antifungal Activity
The antifungal activity of this compound was assessed against common fungal strains.
Results from Antifungal Testing
The antifungal efficacy was moderate, with MIC values reported as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 64 |
These results suggest that while the compound shows some antifungal activity, it is less potent than its antibacterial properties .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives like this compound is influenced by structural modifications. The presence of hydrophobic groups enhances lipophilicity, which correlates with increased biological activity due to improved membrane permeability .
Q & A
Basic: What are the optimal synthetic routes for 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole, and how are reaction conditions optimized?
The compound is synthesized via cyclocondensation reactions. Key methodologies include:
- Oxidative cyclization : Using N1-phenylbenzene-1,2-diamine and substituted aldehydes (e.g., 3-bromo-2-methylbenzaldehyde) under reflux with catalysts like LaCl₃, yielding the benzimidazole core .
- One-pot synthesis : Combining o-phenylenediamine derivatives with 3-chlorobenzaldehyde in ethanol or DMSO under mild conditions (~80°C), achieving yields >80% .
- Characterization : Melting points (232–237°C), IR (C=N stretch at ~1619 cm⁻¹), and NMR (δ 7.45–8.45 ppm for aromatic protons) validate purity .
Optimization : Solvent choice (DMSO enhances cyclization), catalyst efficiency (LaCl₃ reduces side products), and stoichiometric ratios (1:1.2 amine:aldehyde) are critical .
Basic: How are structural and electronic properties of this compound characterized experimentally and computationally?
- X-ray crystallography : For analogs like 2-(naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole, planar benzimidazole and aryl rings (max deviation: 0.0258 Å) with dihedral angles (~61.7°) between rings suggest steric hindrance impacts conjugation .
- DFT calculations : B3LYP/6-31G* optimizations predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, correlating with reactivity in photophysical studies .
- Spectroscopy : ¹H/¹³C NMR and LCMS (m/z 229 [M+H]⁺) confirm regioselective substitution at the 3-chlorophenyl position .
Basic: What are the common impurities or byproducts during synthesis, and how are they resolved?
- Byproducts : Unreacted aldehyde intermediates or dimerized species (e.g., bis-benzimidazoles) form due to excess aldehyde or prolonged reaction times .
- Resolution : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound with >95% purity .
- Analytical validation : TLC monitoring (Rf ~0.5) and HPLC (C18 column, acetonitrile/water) detect impurities at <2% .
Advanced: How does substituent variation (e.g., halogen position) influence biological activity?
- Antimicrobial activity : Analog 2-(4-chlorophenyl)-1-phenyl derivatives show enhanced activity against S. aureus (MIC: 8 µg/mL) due to improved lipophilicity and membrane penetration .
- EGFR inhibition : 2-phenyl substitutions with electron-withdrawing groups (e.g., -Cl) increase binding affinity (IC₅₀: 1.2 µM) by stabilizing hydrogen bonds with kinase domains .
- TRPV1 antagonism : 3-chlorophenyl analogs exhibit nanomolar potency (IC₅₀: 4.6 nM) by occupying hydrophobic pockets in the receptor .
Advanced: What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET prediction : SwissADME calculates LogP (~3.5) and CNS permeability (low), suggesting limited blood-brain barrier penetration .
- Toxicity alerts : ProTox-II flags potential hepatotoxicity (LD₅₀: 300 mg/kg) due to cytochrome P450 inhibition .
- Docking studies : AutoDock Vina models show binding energies (-9.2 kcal/mol) with EGFR’s ATP-binding site, validated by in vitro assays .
Advanced: How is this compound applied in materials science (e.g., OLEDs)?
- OLED host materials : Derivatives like 2-(3-bromo-2-methylphenyl)-1-phenyl-1H-benzo[d]imidazole are used in exciplex co-host systems, achieving external quantum efficiency >20% and low efficiency roll-off (<1% at 10,000 cd/m²) .
- Synthetic strategy : Ullmann coupling with 9-phenyl-9H-carbazole forms twisted donor-acceptor architectures, enhancing triplet energy transfer .
Advanced: How do crystallographic data inform structure-activity relationships (SAR)?
- Planarity vs. activity : Non-planar analogs (dihedral angle >60°) exhibit reduced antimicrobial activity due to disrupted π-π stacking with bacterial DNA .
- Halogen positioning : 3-chloro substitution (meta) enhances thermal stability (TGA: decomposition >300°C) in OLED applications compared to para-substituted analogs .
Advanced: How are contradictions in reported biological data resolved (e.g., varying IC₅₀ values)?
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times (24 vs. 48 hrs) account for IC₅₀ discrepancies (1.2–5.8 µM) .
- Statistical validation : Dose-response curves (n ≥ 3) and ANOVA analysis (p < 0.05) standardize results across studies .
Advanced: What green chemistry approaches improve the sustainability of its synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
